molecular formula C18H16F3N7S B4609624 4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4609624
M. Wt: 419.4 g/mol
InChI Key: WKBFQRZJRRDGQN-UHFFFAOYSA-N
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Description

4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a useful research compound. Its molecular formula is C18H16F3N7S and its molecular weight is 419.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol is 419.11399920 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and spectroscopic characterization of Schiff bases containing 1,2,4-triazole and pyrazole rings have been reported. These compounds, including derivatives of the requested compound, have been analyzed through DFT calculations, molecular dynamics (MD) simulations, and evaluation of their reactivity properties. This research has contributed to a deeper understanding of the structural and electronic properties of these compounds, which is crucial for their application in medicinal chemistry and material science (Pillai et al., 2019).

Biological Evaluation

Compounds related to the one mentioned have been synthesized and evaluated for their biological activities. For instance, studies have shown that certain derivatives exhibit significant inhibitory potentials against α-glucosidase, a key enzyme in carbohydrate digestion, suggesting their potential as antidiabetic agents. Additionally, these compounds have displayed potent antioxidant activities, indicating their usefulness in combating oxidative stress-related diseases (Pillai et al., 2019).

Antimicrobial and Insecticidal Activities

Research has also explored the insecticidal activities of tetrazole-linked triazole derivatives, highlighting the chemical versatility and biological applicability of these compounds. Such studies are crucial for developing new pesticides and addressing agricultural challenges. The compounds have shown significant activity against Plodia interpunctella, a common pest, underscoring their potential in pest management strategies (Maddila et al., 2015).

Antioxidant and Analgesic Activities

The antioxidant and analgesic properties of Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety have been studied, with findings showing significant properties in these areas. Such activities are important for the development of new therapeutic agents targeting oxidative stress and pain management (Karrouchi et al., 2016).

Antifungal and Antibacterial Applications

Some derivatives have been identified with promising antifungal and antibacterial activities, suggesting their potential in addressing microbial resistance issues. The structural combination of 1,2,4-triazole and pyrazole in these compounds increases their interaction with various biological targets, offering new avenues for antimicrobial drug development (Fedotov et al., 2022).

Properties

IUPAC Name

4-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N7S/c1-11-3-5-12(6-4-11)9-27-10-13(8-22-27)28-16(23-24-17(28)29)14-7-15(18(19,20)21)25-26(14)2/h3-8,10H,9H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBFQRZJRRDGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)N3C(=NNC3=S)C4=CC(=NN4C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
Reactant of Route 3
4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
Reactant of Route 4
4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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